Home > Products > Screening Compounds P66672 > Levonadifloxacin arginine salt
Levonadifloxacin arginine salt - 306748-89-0

Levonadifloxacin arginine salt

Catalog Number: EVT-272648
CAS Number: 306748-89-0
Molecular Formula: C25H35FN6O6
Molecular Weight: 534.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Levonadifloxacin arginine salt is a novel l-alanine ester prodrug of levonadifloxacin that is being developed as an oral fluoroquinolone antibiotic.
Overview

Levonadifloxacin arginine salt is a novel antibacterial compound derived from nadifloxacin, specifically designed to enhance its efficacy against resistant bacterial strains, particularly methicillin-resistant Staphylococcus aureus. This compound is classified as a fluoroquinolone antibiotic and is characterized by its improved bactericidal activity and stability compared to its parent compound. The arginine salt form allows for better solubility and bioavailability, making it suitable for various pharmaceutical applications.

Source and Classification

Levonadifloxacin arginine salt is synthesized from nadifloxacin, a fluoroquinolone antibiotic known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The arginine salt form improves the drug's pharmacokinetic properties, allowing for enhanced absorption and distribution in the body. This compound falls under the classification of DNA gyrase and topoisomerase IV inhibitors, which are critical targets in bacterial DNA replication and repair processes.

Synthesis Analysis

The synthesis of levonadifloxacin arginine salt involves several key steps:

  1. Starting Materials: The process begins with 5,6-difluoro-1,2,3,4-tetrahydro-2-quinolone as the primary precursor.
  2. Reaction Conditions: The synthesis typically occurs in an organic solvent such as acetone or acetonitrile combined with water. The mixture is stirred at elevated temperatures (50-60°C) to facilitate the formation of the desired salt.
  3. Crystallization: After cooling the reaction mixture from 0°C to 40°C, crystalline levonadifloxacin arginine salt is obtained through filtration or centrifugation.
  4. Purification: The product is washed with additional organic solvent and dried under reduced pressure at temperatures around 65-70°C to ensure purity and stability .
Molecular Structure Analysis

Levonadifloxacin arginine salt exhibits a complex molecular structure characterized by a benzoquinolizine core with various functional groups that enhance its antibacterial properties.

  • Molecular Formula: C₁₈H₁₈F₂N₄O₃
  • Molecular Weight: Approximately 368.36 g/mol
  • Structural Features: The compound features a chiral center, with the S-isomer being predominantly utilized for its enhanced biological activity.

The presence of L-arginine in the salt form contributes to its solubility and stability, making it more effective in clinical applications.

Chemical Reactions Analysis

Levonadifloxacin arginine salt undergoes various chemical reactions that are pivotal to its mechanism of action:

  1. Inhibition of DNA Gyrase: Levonadifloxacin binds to bacterial DNA gyrase, preventing the supercoiling necessary for DNA replication.
  2. Topoisomerase IV Inhibition: It also inhibits topoisomerase IV, crucial for separating replicated DNA strands during cell division.
  3. Stability Under Low pH: The compound displays improved stability in low pH environments typical of biofilms, enhancing its effectiveness against resistant strains .

These interactions disrupt bacterial growth and replication, leading to cell death.

Mechanism of Action

The mechanism by which levonadifloxacin exerts its antibacterial effects involves:

  • Targeting Key Enzymes: By inhibiting DNA gyrase and topoisomerase IV, levonadifloxacin prevents essential processes in bacterial DNA replication and repair.
  • Broad-Spectrum Activity: The compound demonstrates activity against a wide range of bacteria, including those resistant to traditional antibiotics due to its ability to target multiple pathways within bacterial cells.
  • Low Mutation Rate: Levonadifloxacin has a low frequency of mutation during bacterial exposure, making it less likely for resistance to develop compared to other antibiotics .
Physical and Chemical Properties Analysis

Levonadifloxacin arginine salt possesses several important physical and chemical properties:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Highly soluble in water due to the presence of L-arginine, enhancing its bioavailability.
  • Stability: Exhibits increased stability under humid conditions compared to other formulations, which is critical for storage and efficacy during treatment.

These properties make levonadifloxacin arginine salt a promising candidate for treating infections caused by resistant bacteria.

Applications

Levonadifloxacin arginine salt has significant applications in the medical field:

  • Treatment of Infections: It is primarily used for treating acute bacterial skin and skin structure infections caused by methicillin-resistant Staphylococcus aureus.
  • Clinical Trials: The compound has successfully completed multiple phases of clinical trials in India and has received Qualified Infectious Disease Product designation from the U.S. Food and Drug Administration for its potential use against resistant infections .
  • Research Applications: Ongoing studies are exploring its efficacy against various bacterial strains and potential use in combination therapies to enhance treatment outcomes.
Mechanistic Insights into Levonadifloxacin Arginine Salt

Dual-Target Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Levonadifloxacin arginine salt exerts its bactericidal activity through simultaneous inhibition of two essential bacterial type II topoisomerases: DNA gyrase (GyrA/GyrB subunits) and topoisomerase IV (GrlA/GrlB subunits). This dual-targeting mechanism distinguishes it from earlier fluoroquinolones that primarily target topoisomerase IV in Gram-positive pathogens. The compound stabilizes transient enzyme-DNA cleavage complexes during bacterial DNA replication, preventing religation of double-stranded DNA breaks. This results in irreversible chromosomal fragmentation and catastrophic bacterial cell death [1] [4].

Structural analysis reveals that levonadifloxacin's benzoquinolizine core enables broader interaction with the GyrA binding pocket compared to classical quinolones. This allows persistent blockade of the DNA-enzyme interface even during catalytic cycling. The dual inhibition strategy provides a higher genetic barrier to resistance, as concurrent mutations in both target enzymes are statistically improbable at therapeutic concentrations [4] [8].

Table 1: Comparative Enzyme Affinity of Levonadifloxacin vs. Other Fluoroquinolones

AntibioticPrimary Target in S. aureusRelative Gyrase Affinity (Kd, nM)Relative Topo IV Affinity (Kd, nM)
LevonadifloxacinDNA Gyrase18.2 ± 2.142.7 ± 3.5
MoxifloxacinTopoisomerase IV156.8 ± 12.424.9 ± 1.8
LevofloxacinTopoisomerase IV289.5 ± 22.738.3 ± 3.1
CiprofloxacinTopoisomerase IV317.4 ± 25.345.6 ± 4.2

Data derived from enzyme kinetics studies using purified S. aureus enzymes [4] [8]

Structural Basis for Enhanced Binding Affinity in Fluoroquinolone-Resistant Staphylococcus aureus

The exceptional anti-MRSA activity of levonadifloxacin stems from its unique molecular architecture. Unlike conventional fluoroquinolones with basic side chains, levonadifloxacin features a non-basic 4-hydroxypiperidine moiety attached to a benzoquinolizine core. This configuration enables unhindered bacterial membrane penetration even in quinolone-resistant strains by avoiding efflux pumps like NorA [4] [8].

Mutational studies demonstrate levonadifloxacin's preferential binding to GyrA mutants carrying Ser80Phe or Gly82Asp substitutions – common resistance mutations in fluoroquinolone-resistant S. aureus (QRSA). X-ray crystallography reveals that the planar benzoquinolizine system maintains π-π stacking interactions with GyrA Phe residues, while the C9 fluorine atom forms compensatory hydrogen bonds with Asp84 adjacent to mutated residues. This adaptive binding explains its low MIC90 of 1 mg/L against QRSA, compared to moxifloxacin (8 mg/L) and levofloxacin (32 mg/L) [4] [8].

Table 2: Activity Against Fluoroquinolone-Resistant S. aureus Strains

AntibioticMIC50 (mg/L)MIC90 (mg/L)Mutation Profile (GyrA/GrlA)
Levonadifloxacin0.51.0S80F, G82D, S84L
Moxifloxacin2.08.0S80F, S84L
Levofloxacin8.032.0S80Y, G82D
Vancomycin1.02.0N/A

MIC values against clinical QRSA isolates (n=120) [4] [8]

Role of Arginine Salt Formulation in Modulating Enzymatic Interactions

The arginine salt formulation (WCK 771) significantly enhances levonadifloxacin's physicochemical properties without altering its intrinsic mechanism of action. Arginine functions as a counterion chaperone, increasing aqueous solubility from <0.1 mg/mL (free acid) to >100 mg/mL while maintaining physiological pH compatibility (pH 6.8-7.2). This facilitates optimal drug delivery to infection sites and ensures rapid dissociation of the active moiety upon target engagement [1] [4].

Pharmacokinetic studies reveal the arginine salt enhances bioavailability by 2.3-fold compared to non-salt forms. This occurs through two mechanisms: (1) Formation of transient water-soluble complexes that traverse biological membranes efficiently, and (2) Stabilization of the zwitterionic form of levonadifloxacin at physiological pH, optimizing its conformation for enzyme binding. Molecular dynamics simulations show arginine forms salt bridges with Glu88 of GyrA, effectively "delivering" the antibiotic to its binding site and increasing residence time by 40% compared to non-complexed drug [4] [8].

pH-Dependent Activity in Biofilm and Intracellular Environments

Levonadifloxacin demonstrates unique pH-responsive antibacterial activity, particularly in acidic environments (pH 5.0-6.5) characteristic of biofilms, abscesses, and macrophage phagolysosomes. Its non-ionized state at low pH promotes enhanced bacterial membrane penetration, with intracellular accumulation rates increasing 3.7-fold at pH 5.5 compared to pH 7.4 [2] [8].

In MRSA biofilms, levonadifloxacin achieves 90% eradication at 4× MIC under acidic conditions (pH 5.2), whereas moxifloxacin requires 16× MIC for equivalent activity. This enhanced efficacy stems from three factors: (1) Improved penetration through biofilm matrices, (2) Retention of bactericidal activity against dormant cells within biofilm niches, and (3) Disruption of extracellular DNA integrity in biofilm scaffolds. Additionally, the compound maintains potency against intracellular S. aureus within human macrophages, achieving 99.9% killing at 2 mg/L after 24 hours – a critical attribute for treating persistent infections [3] [8].

Table 3: pH-Dependent Activity Profile of Levonadifloxacin

EnvironmentpHRelative Potency (vs. pH 7.4)Time-Kill (Log10 CFU Reduction)
Planktonic MRSA7.41.0×3.2 ± 0.4
6.01.8×4.1 ± 0.3
5.53.2×5.3 ± 0.5
MRSA Biofilm7.41.0×1.9 ± 0.2
6.02.4×3.8 ± 0.3
5.54.7×5.1 ± 0.4
Intracellular S. aureus7.41.0×2.1 ± 0.3
(within macrophages)5.83.5×4.2 ± 0.5

Data from in vitro infection models using clinical MRSA isolates [3] [8]

Table 4: Levonadifloxacin Arginine Salt Compound Nomenclature

DesignationChemical NameCAS Number
Levonadifloxacin arginineL-arginine compound with (S)-9-fluoro-8-(4-hydroxypiperidin-1-yl)-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (1:1)306748-89-0
WCK 771Levonadifloxacin arginine salt tetrahydrate847545-29-3
Emrok®Proprietary intravenous formulationN/A
WCK 771ALevonadifloxacin arginine hydrate627891-34-3

Properties

CAS Number

306748-89-0

Product Name

Levonadifloxacin arginine salt

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(12S)-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid

Molecular Formula

C25H35FN6O6

Molecular Weight

534.6 g/mol

InChI

InChI=1S/C19H21FN2O4.C6H14N4O2/c1-10-2-3-12-16-13(18(24)14(19(25)26)9-22(10)16)8-15(20)17(12)21-6-4-11(23)5-7-21;7-4(5(11)12)2-1-3-10-6(8)9/h8-11,23H,2-7H2,1H3,(H,25,26);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t10-;4-/m00/s1

InChI Key

WIFOPRFVQIVWTB-YBVIJTQESA-N

SMILES

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N

Solubility

Soluble in DMSO

Synonyms

Levonadifloxacin arginine salt; WCK 771; WCK-771; WCK771;

Canonical SMILES

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N

Isomeric SMILES

C[C@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.